molecular formula C6H10N4OS B173259 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol CAS No. 148580-41-0

1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol

Cat. No.: B173259
CAS No.: 148580-41-0
M. Wt: 186.24 g/mol
InChI Key: SYOBWORJANEUTG-UHFFFAOYSA-N
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Description

1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol is an organic compound that features a tetrahydrofuran ring attached to a tetrazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on alumina (Pd/Al2O3) can be used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets through its thiol and tetrazole functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The tetrazole ring can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol is unique due to the presence of both a tetrahydrofuran ring and a tetrazole ring with a thiol group

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c12-6-7-8-9-10(6)4-5-2-1-3-11-5/h5H,1-4H2,(H,7,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOBWORJANEUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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